4-Methyl-3-(pyrrolidin-1-yl)benzonitrile
Description
4-Methyl-3-(pyrrolidin-1-yl)benzonitrile is a substituted benzonitrile derivative featuring a pyrrolidine ring at the 3-position and a methyl group at the 4-position of the benzene ring. This compound belongs to the broader class of nitrile-containing aromatic molecules, which are widely utilized in medicinal chemistry and materials science due to their versatile reactivity and structural tunability.
The compound’s commercial availability was discontinued as of 2025, as noted in industrial catalogs. This discontinuation may reflect challenges in synthesis, stability, or demand, though further context is unavailable.
Properties
IUPAC Name |
4-methyl-3-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-4-5-11(9-13)8-12(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBSJZYGICAGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
4-Methyl-3-(pyrrolidin-1-yl)benzonitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied for its potential as a selective androgen receptor modulator (SARM), which means it can bind to androgen receptors and modulate their activity. This interaction can affect various biochemical pathways, including those involved in muscle growth and repair.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with androgen receptors can lead to changes in gene expression that promote muscle growth. Additionally, it may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to androgen receptors, leading to their activation or inhibition. This binding can result in changes in gene expression, enzyme activity, and other cellular processes. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions. Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as promoting muscle growth and repair. At higher doses, it can cause toxic or adverse effects. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with androgen receptors can influence the activity of enzymes involved in muscle metabolism. This can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is important for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and its interactions with other biomolecules. For example, its presence in the nucleus can affect gene expression by interacting with nuclear receptors.
Biological Activity
4-Methyl-3-(pyrrolidin-1-yl)benzonitrile is a chemical compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and epigenetic regulation. This compound has been studied for its biological activities, including its role as an inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers.
Chemical Structure and Properties
- Molecular Formula : C12H16N2
- CAS Number : 1513149-33-1
- Molecular Weight : 188.27 g/mol
The compound features a pyrrolidine ring attached to a benzonitrile moiety, which is crucial for its biological activity.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
One of the most notable biological activities of this compound is its ability to inhibit LSD1. LSD1 is an important enzyme involved in the demethylation of lysine residues on histones, affecting gene expression and cellular differentiation.
Research Findings
A study demonstrated that derivatives of this compound exhibited potent inhibition of LSD1, with one derivative (21g) showing a biochemical IC50 value of 57 nM and a Kd value of 22 nM. This compound also displayed improved selectivity over the hERG ion channel, which is critical for minimizing cardiac side effects in drug development .
Anticancer Properties
The inhibition of LSD1 by this compound derivatives has been linked to increased expression of CD86 in THP-1 acute myeloid leukaemia cells, indicating potential therapeutic effects against leukemia .
Table: Summary of Biological Activity Against LSD1
| Compound | IC50 (nM) | Kd (nM) | Selectivity (hERG) |
|---|---|---|---|
| 21g | 57 | 22 | Improved over GSK-690 |
The mechanism through which this compound exerts its effects involves binding to LSD1, leading to altered gene expression profiles that can inhibit cancer cell proliferation and promote differentiation. The structural modifications in its derivatives enhance binding affinity and selectivity towards LSD1 while reducing off-target effects .
Study on Acute Myeloid Leukaemia
In a detailed study, researchers evaluated the effects of several derivatives of this compound on THP-1 cells. The study found that these compounds could induce differentiation in leukemia cells, evidenced by increased CD86 expression after treatment over a period of 48 hours. This suggests that these compounds may serve as promising candidates for further development in cancer therapies targeting epigenetic mechanisms .
Selective Androgen Receptor Modulators (SARMs)
Another area of research has explored the potential of similar benzonitrile derivatives as selective androgen receptor modulators (SARMs). These compounds showed anabolic effects on muscle tissue without significant prostate stimulation, indicating their potential application in treating muscle wasting conditions while minimizing side effects associated with traditional anabolic steroids .
Scientific Research Applications
Medicinal Chemistry
Selective Androgen Receptor Modulators (SARMs)
4-Methyl-3-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators. These compounds may be beneficial for treating androgen deficiency and prostate cancer. The structural modifications of the pyrrolidine ring can enhance binding affinity and selectivity towards androgen receptors, making them promising candidates for further development.
Inhibitors of Lysine-Specific Demethylase 1 (LSD1)
Research has demonstrated that derivatives of this compound can act as inhibitors of LSD1, an enzyme involved in epigenetic regulation. One notable derivative exhibited a Kd value of 22 nM and an IC50 of 57 nM, indicating potent activity with improved selectivity over hERG ion channels compared to existing inhibitors.
Oncology
Evaluation Against Malignant Melanoma Cells
The compound has been evaluated for its cytotoxic effects against human malignant melanoma cells (A375). Using the MTT assay, researchers assessed its potential as an anticancer agent. The results indicated that certain derivatives showed significant antiproliferative activity, suggesting their utility in cancer therapeutics.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Selective Androgen Receptor Modulators | Potential treatment for androgen deficiency |
| Biochemistry | Inhibitors of Lysine-Specific Demethylase 1 | Kd = 22 nM; IC50 = 57 nM |
| Oncology | Cytotoxicity against A375 melanoma cells | Significant antiproliferative activity |
Case Study 1: Development of SARMs
In a study focusing on the development of selective androgen receptor modulators, researchers synthesized various derivatives of this compound. The structural modifications significantly influenced the biological activity, leading to compounds that displayed enhanced receptor binding capabilities and potential therapeutic benefits in managing conditions like prostate cancer.
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of this compound against A375 melanoma cells. The findings revealed that specific derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation. This highlights the compound's potential in developing novel anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-Methyl-3-(pyrrolidin-1-yl)benzonitrile, its structural and functional analogs are analyzed below.
Table 1: Structural and Functional Comparison
Key Findings
In contrast, 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile incorporates an azide-functionalized pyrazole ring, enabling azide-alkyne cycloaddition reactions.
Synthetic Yields and Methods: The azido-pyrazole analog was synthesized in high yields (88–96%) via a triazenylpyrazole intermediate, with purification by flash chromatography. No synthetic data are available for this compound, but its discontinuation suggests possible scalability challenges.
Spectroscopic Properties :
- 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile exhibits distinct IR peaks at 2121 cm⁻¹ (azide stretch) and 2228 cm⁻¹ (nitrile stretch), alongside ¹H NMR resonances for aromatic protons (δ 7.61–7.78 ppm). Comparable data for this compound are absent, but pyrrolidine protons would likely resonate near δ 1.5–3.0 ppm.
Commercial Viability :
- Both this compound and 1-(4-Ethylphenyl)cyclobutane-1-carbonitrile were discontinued by 2025, possibly due to niche applications or synthetic hurdles.
Research Implications
- Pharmacological Potential: The pyrrolidine moiety in this compound may enhance bioavailability compared to azide-containing analogs, though toxicity profiles remain unstudied.
- Synthetic Optimization : High-yield protocols for related compounds (e.g., azido-pyrazole derivatives) could inform alternative routes for benzonitrile analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
